molecular formula C8H7Br3O B015578 1,3,5-Tribromo-2-methoxy-4-methylbenzene CAS No. 41424-36-6

1,3,5-Tribromo-2-methoxy-4-methylbenzene

Cat. No.: B015578
CAS No.: 41424-36-6
M. Wt: 358.85 g/mol
InChI Key: NMPPAMFEYWGNCI-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-methoxy-4-methylbenzene: is an organic compound with the molecular formula C8H7Br3O and a molecular weight of 358.85 g/mol . It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms, and it also contains a methoxy group and a methyl group. This compound is primarily used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2-methoxy-4-methylbenzene can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-methoxy-4-methylphenol using bromine in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,5-Tribromo-2-methoxy-4-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

    1,3,5-Tribromo-2-methoxybenzene: Similar structure but lacks the methyl group.

    1,3,5-Tribromo-4-methylbenzene: Similar structure but lacks the methoxy group.

    1,3,5-Tribromo-2-methylbenzene: Similar structure but lacks the methoxy group.

Uniqueness: 1,3,5-Tribromo-2-methoxy-4-methylbenzene is unique due to the presence of both a methoxy group and a methyl group, which influence its chemical reactivity and properties. The combination of these functional groups with the bromine atoms makes it a versatile compound for various applications in organic synthesis and scientific research .

Properties

IUPAC Name

1,3,5-tribromo-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O/c1-4-5(9)3-6(10)8(12-2)7(4)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPAMFEYWGNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044939
Record name 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41424-36-6
Record name 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-TRIBROMO-2-METHOXY-4-METHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ADB2UZ6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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